Methicillin-d6 Sodium Methicillin-d6 Sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009270
InChI: InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3;
SMILES:
Molecular Formula: C17H19N2NaO6S
Molecular Weight: 408.4 g/mol

Methicillin-d6 Sodium

CAS No.:

Cat. No.: VC18009270

Molecular Formula: C17H19N2NaO6S

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Methicillin-d6 Sodium -

Specification

Molecular Formula C17H19N2NaO6S
Molecular Weight 408.4 g/mol
IUPAC Name sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate
Standard InChI InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3;
Standard InChI Key MGFZNWDWOKASQZ-IIBJRIMISA-M
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+]
Canonical SMILES CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+]

Introduction

Structural and Chemical Characteristics of Methicillin-d6 Sodium

Methicillin-d6 Sodium retains the core beta-lactam structure of methicillin, characterized by a bicyclic arrangement fused to a thiazolidine ring. The substitution of six hydrogen atoms with deuterium occurs at strategic positions, typically within the methyl and aromatic groups of the side chain (Figure 1). This isotopic modification increases the molecular weight by approximately 6 atomic mass units compared to non-deuterated methicillin, resulting in a molecular formula of C17H14D6N2NaO6S\text{C}_{17}\text{H}_{14}\text{D}_6\text{N}_2\text{NaO}_6\text{S} and a molecular weight of ~402.4 g/mol .

The deuteration process involves catalytic exchange reactions under controlled conditions to ensure isotopic purity. Advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the incorporation of deuterium, with typical isotopic enrichment exceeding 99% .

Strain TypeMethicillin MIC (µg/mL)Methicillin-d6 Sodium MIC (µg/mL)Resistance Mechanism
MSSA (ATCC 29213)0.5–1.00.5–1.0N/A
MRSA (mecA-positive)>256>256PBP2a overexpression
Heteroresistant MRSA8–168–16Variable PBP2a expression

Data derived from isotopic tracing experiments demonstrate that Methicillin-d6 Sodium’s bactericidal activity correlates directly with PBP2a binding efficiency, unaffected by deuterium substitution .

Applications in Antimicrobial Resistance Research

Rapid Susceptibility Testing

Methicillin-d6 Sodium has proven instrumental in developing rapid AST platforms. A 2023 study leveraged deuterium-labeled lipids in S. aureus cultures to detect methicillin resistance within 3 hours using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . By culturing bacteria in 20% deuterated media with Methicillin-d6 Sodium, researchers observed distinct lipid mass shifts in susceptible strains (average mass decrease of 12 Da) versus resistant strains (mass stability ±2 Da) . This approach reduces diagnostic turnaround times by 75% compared to conventional broth microdilution methods.

Metabolic Pathway Analysis

Deuterium’s non-radioactive nature allows safe, real-time tracking of Methicillin-d6 Sodium’s hydrolysis by beta-lactamases. Isotopic labeling in the beta-lactam ring enables researchers to quantify enzymatic cleavage rates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies show that MRSA-associated BlaZ beta-lactamases hydrolyze Methicillin-d6 Sodium 1.3× slower than non-deuterated methicillin, suggesting isotopic effects on enzyme-substrate interactions .

Pharmacokinetic and Toxicological Profiles

Methicillin-d6 Sodium’s deuterium atoms confer subtle pharmacokinetic advantages:

  • Plasma Half-Life: Extended to 1.8 hours vs. 1.2 hours for methicillin in murine models .

  • Renal Clearance: Reduced by 20% due to decreased tubular secretion of the deuterated compound .

  • Tissue Penetration: Enhanced accumulation in epithelial lining fluid (ELF) of lungs, achieving ELF-to-plasma ratios of 1.5:1 compared to 0.8:1 for methicillin .

Toxicity profiles remain comparable to methicillin, with an LD₅₀ of 1,200 mg/kg in mice for both compounds .

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